molecular formula C12H15FOS B13250801 3-(4-Fluorophenyl)-6-methylthian-3-ol

3-(4-Fluorophenyl)-6-methylthian-3-ol

Cat. No.: B13250801
M. Wt: 226.31 g/mol
InChI Key: ZBLSOKLBFJZCCW-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-6-methylthian-3-ol is an organic compound characterized by the presence of a fluorophenyl group and a thian-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 3-(4-Fluorophenyl)-6-methylthian-3-ol may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-6-methylthian-3-ol undergoes various chemical reactions, including:

    Oxidation: The thian-3-ol moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thian-3-ol to its corresponding thiol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated fluorophenyl derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-6-methylthian-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-6-methylthian-3-ol involves its interaction with specific molecular targets. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating gene expression and disrupting cellular pathways . The fluorophenyl group enhances its binding affinity to target proteins, thereby increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)-6-methylthian-3-ol is unique due to its specific combination of a fluorophenyl group and a thian-3-ol moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H15FOS

Molecular Weight

226.31 g/mol

IUPAC Name

3-(4-fluorophenyl)-6-methylthian-3-ol

InChI

InChI=1S/C12H15FOS/c1-9-6-7-12(14,8-15-9)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3

InChI Key

ZBLSOKLBFJZCCW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CS1)(C2=CC=C(C=C2)F)O

Origin of Product

United States

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